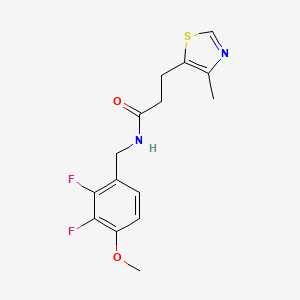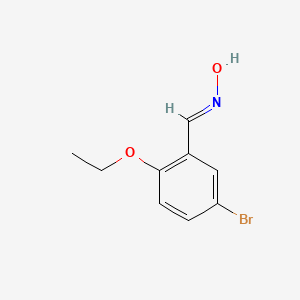
N-(2,3-difluoro-4-methoxybenzyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bi-heterocyclic propanamides involves multiple steps, starting from base compounds through to the desired product, utilizing various chemical reactions and conditions to introduce specific functional groups and achieve the target molecular architecture. A representative synthesis process includes the initial formation of a base compound, followed by reactions such as S-substitution and stirring with electrophiles in a basic aqueous medium, highlighting the complex nature of synthesizing such molecules (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,3-difluoro-4-methoxybenzyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the molecular framework, functional groups, and overall geometry, crucial for understanding the compound's potential interactions and activities (Yıldız et al., 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their structural elements, including the presence of fluorine atoms, methoxy groups, and thiazole rings. These features can affect the compound's behavior in reactions, such as its electrophilic and nucleophilic sites, making it a candidate for various chemical transformations and applications in synthesis and medicinal chemistry (Colella et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions and its suitability for specific applications. These properties are determined through experimental measurements and contribute to the compound's characterization and potential utility in research and development (Zhu & Qiu, 2011).
科学的研究の応用
Photodynamic Therapy Applications
The compound N-(2,3-difluoro-4-methoxybenzyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide, due to its structural similarity with compounds explored in photodynamic therapy (PDT), could potentially exhibit notable applications in this area. A study on a new zinc phthalocyanine having high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups containing Schiff base highlights the relevance of such molecular frameworks in PDT. The synthesized zinc(II) phthalocyanine demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it a potent Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Potential
Exploration of compounds with structural elements similar to this compound has shown significant antibacterial and antifungal activities. For instance, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and displayed comparable antimicrobial activity to standard agents like Ampicillin and Flucanazole. Some derivatives were identified as potent compounds against a variety of tested strains, indicating the antimicrobial potential of molecules within this chemical space (Helal, Abbas, Salem, Farag, & Ammar, 2013).
特性
IUPAC Name |
N-[(2,3-difluoro-4-methoxyphenyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2S/c1-9-12(22-8-19-9)5-6-13(20)18-7-10-3-4-11(21-2)15(17)14(10)16/h3-4,8H,5-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCOMMDRWBEPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=C(C(=C(C=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)

![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)
![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)
![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5603842.png)
![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)
![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)


![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)